

Propylene Carbonate: A Comprehensive Technical Guide for Solvent Selection in Pharmaceutical Applications

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Compound of Interest

Compound Name: *Propylene carbonate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the essential physicochemical properties of **propylene carbonate**, a versatile solvent increasingly utilized in pharmaceutical formulations. This document provides a comprehensive overview of its characteristics, detailed experimental methodologies for their determination, and a logical framework for its selection as a solvent in drug development.

Physicochemical Properties of Propylene Carbonate

Propylene carbonate (PC) is a polar, aprotic solvent known for its high boiling point, low toxicity, and strong solvating capabilities.^[1] A thorough understanding of its physicochemical properties is paramount for its effective and safe use in pharmaceutical research and development. The following tables summarize the key quantitative data for **propylene carbonate**.

Table 1: General and Physical Properties of **Propylene Carbonate**

Property	Value	Temperature (°C)	Reference(s)
Molecular Formula	C ₄ H ₆ O ₃	N/A	[2]
Molecular Weight	102.09 g/mol	N/A	[2]
Appearance	Clear, colorless liquid	Ambient	[3][4]
Odor	Faint, odorless	Ambient	[3][4]
Boiling Point	241.6 - 242 °C	1013 hPa	[2][5]
Melting Point	-48.8 to -55 °C	N/A	[2][5][6][7]
Density	1.2047 g/cm ³	20	[5][8]
1.204 g/mL	25	[7][9]	
Refractive Index (nD)	1.4189 - 1.422	20	[5][6][10]
Dynamic Viscosity	2.5 mPa·s (cP)	25	[3]
2.76 mPa·s	20	[8]	
Surface Tension	41.1 - 41.93 dyn/cm	20	[11]

Table 2: Thermodynamic and Safety Properties of **Propylene Carbonate**

Property	Value	Temperature (°C)	Reference(s)
Flash Point	116 - 132 °C (closed cup)	N/A	[3] [5] [6]
Autoignition Temperature	455 °C	N/A	[6] [8]
Vapor Pressure	0.045 mmHg	25	[1] [5]
4 Pa (0.03 mmHg)	20	[3] [10]	
0.13 mmHg	20	[1] [12]	
Heat of Vaporization	55.2 kJ/mol	150	[3]
Heat of Combustion	14.21 kJ/mol	N/A	[3]
Lower Explosion Limit	1.7 - 1.8 %(V)	N/A	[8] [9]
Upper Explosion Limit	14.3 - 32.5 %(V)	N/A	[8] [9]

Table 3: Electrical and Solubility Properties of **Propylene Carbonate**

Property	Value	Temperature (°C)	Reference(s)
Dielectric Constant	64 - 64.9	20	[6][11][13]
Dipole Moment	4.9 - 5.36 D	20	[6][11][13][14]
Solubility in Water	175 - 240 g/L	20 - 25	[5][6][12]
Solubility of Water in PC	8.3%	25	[13]
log Kow (Octanol-Water Partition Coefficient)	-0.41	N/A	[5]
Miscibility	Miscible with acetone, benzene, chloroform, ether, ethanol.	Ambient	[3][12]
Practically insoluble in hexane.	Ambient	[3]	

Experimental Protocols for Property Determination

Accurate and reproducible measurement of physicochemical properties is critical for solvent characterization. The following sections detail the methodologies for determining the key properties of **propylene carbonate**, based on established standard procedures.

Density Measurement

Density is a fundamental property used in quality control and for converting mass to volume. The oscillating U-tube method is a precise and commonly used technique.

Methodology: Oscillating U-tube Densitometry (ASTM D4052 / D7777)[6][8][14][15]

- Apparatus: A digital density meter equipped with an oscillating U-tube.
- Calibration:

- Perform a two-point calibration using dry air and ultrapure water of a known density at the measurement temperature.
- Ensure the U-tube is clean and dry before introducing calibration standards.
- Sample Preparation:
 - Ensure the **propylene carbonate** sample is free of air bubbles.
 - Equilibrate the sample to the desired measurement temperature (e.g., 20 °C or 25 °C).
- Measurement:
 - Introduce a small volume of the **propylene carbonate** sample into the oscillating U-tube. [\[14\]](#)
 - The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
 - The instrument's software, using the calibration data, calculates and displays the density of the sample. [\[6\]](#)
- Data Recording: Record the density value, typically in g/cm³ or kg/m³, and the measurement temperature.

Viscosity Measurement

Viscosity describes a fluid's resistance to flow and is a critical parameter for processing and formulation. A capillary viscometer is a standard instrument for this measurement.

Methodology: Capillary Viscometry (ASTM D445) [\[9\]](#) [\[16\]](#)

- Apparatus: Calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type), a constant temperature bath, and a stopwatch.
- Calibration: The viscometer constant is determined using a certified viscosity standard.
- Sample Preparation:

- Filter the **propylene carbonate** sample to remove any particulate matter.
- Equilibrate the sample to the target temperature in the constant temperature bath.
- Measurement:
 - Introduce a precise volume of the **propylene carbonate** into the viscometer.
 - Allow the sample to flow under gravity through the capillary.
 - Measure the time it takes for the liquid meniscus to pass between two marked points on the viscometer.[\[17\]](#)
- Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer calibration constant (C). The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature ($\eta = \nu * \rho$).[\[9\]](#)

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Apparatus: Thiele tube, thermometer, a small test tube, and a capillary tube sealed at one end.
- Sample Preparation: Place a small amount (a few milliliters) of **propylene carbonate** into the small test tube.
- Measurement:
 - Invert the sealed capillary tube and place it in the test tube containing the **propylene carbonate**.
 - Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point oil.

- Heat the side arm of the Thiele tube gently.
- Observe a steady stream of bubbles emerging from the open end of the capillary tube as the liquid boils.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[\[20\]](#)
- Data Recording: Record the temperature and the ambient atmospheric pressure.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is useful for identification and purity assessment.

Methodology: Abbé Refractometer[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Apparatus: An Abbé refractometer with a light source (typically a sodium D-line at 589 nm) and a temperature-controlled prism.
- Calibration: Calibrate the instrument using a standard with a known refractive index, such as distilled water.[\[21\]](#)
- Sample Application: Apply a few drops of the **propylene carbonate** sample onto the surface of the refractometer's prism.[\[21\]](#)
- Measurement:
 - Close the prism and allow the sample to form a thin film.
 - Adjust the instrument to bring the boundary line between the light and dark fields into sharp focus in the center of the crosshairs.
 - The refractive index is read directly from the instrument's scale.
- Data Recording: Record the refractive index and the measurement temperature.

Surface Tension Measurement

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is an important property for wetting and droplet formation.

Methodology: Pendant Drop Method[24][25][26][27]

- Apparatus: A drop shape analyzer equipped with a syringe, a camera, and software for image analysis.
- Procedure:
 - A drop of **propylene carbonate** is formed at the tip of a syringe needle.
 - The camera captures an image of the pendant drop.
 - The software analyzes the shape of the drop, which is determined by the balance between surface tension and gravity.
 - Based on the drop's geometry, the software calculates the surface tension.
- Data Recording: Record the surface tension in dyn/cm or mN/m and the measurement temperature.

Solubility Determination

Solubility studies are crucial in early-stage drug development to identify suitable solvents for an active pharmaceutical ingredient (API).[28][29][30]

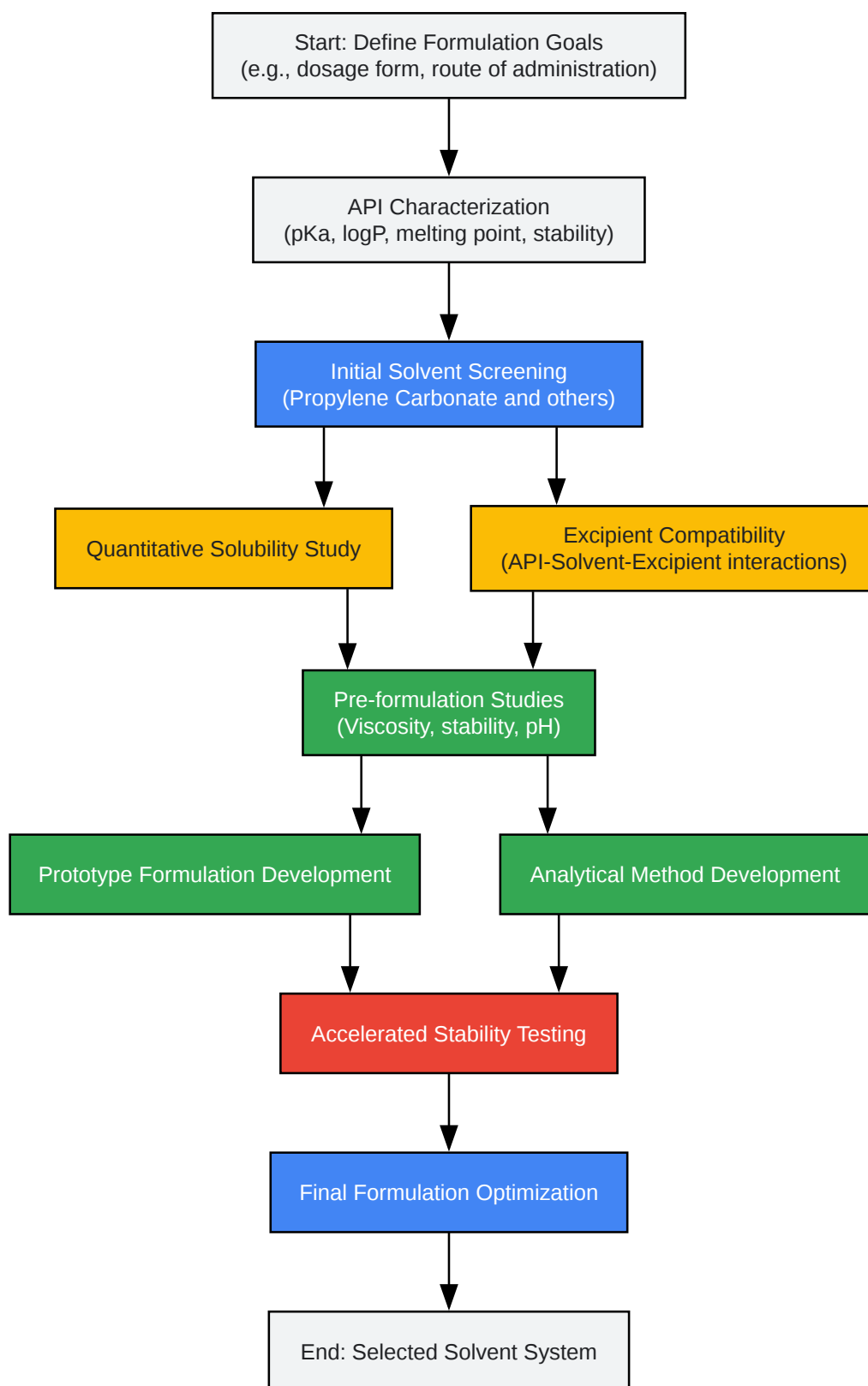
Methodology: Equilibrium Solubility Method

- Apparatus: Vials, an orbital shaker with temperature control, a suitable analytical method for the API (e.g., HPLC).
- Procedure:
 - Add an excess amount of the API to a series of vials, each containing **propylene carbonate**.

- Seal the vials and place them in the orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the vials for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
 - After equilibration, centrifuge or filter the samples to separate the undissolved solid.
 - Analyze the concentration of the API in the supernatant using a validated analytical method.
- Data Recording: Express the solubility as mass of API per volume of solvent (e.g., mg/mL).

Logical Workflow for Solvent Selection

The selection of a suitable solvent system is a critical decision in the drug development process. The following diagram illustrates a logical workflow for evaluating and selecting a solvent, such as **propylene carbonate**, for a pharmaceutical formulation.



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Caption: A logical workflow for solvent selection in pharmaceutical formulation.

This workflow begins with defining the goals of the formulation and characterizing the active pharmaceutical ingredient (API).^[31] An initial screening of potential solvents, including **propylene carbonate**, is then conducted. This is followed by quantitative solubility and excipient compatibility studies. Promising solvent systems proceed to pre-formulation studies, where properties like viscosity and stability are evaluated. Successful candidates are used to develop prototype formulations, which then undergo rigorous stability testing. The final step involves optimizing the formulation based on all collected data to arrive at the selected solvent system.

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